A Technical Guide to Tert-butyl 2-[(2-iodophenyl)amino]acetate: Structure, Properties, and Synthesis
A Technical Guide to Tert-butyl 2-[(2-iodophenyl)amino]acetate: Structure, Properties, and Synthesis
Executive Summary: Tert-butyl 2-[(2-iodophenyl)amino]acetate is a valuable N-aryl glycine derivative that serves as a versatile intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and spectroscopic signature. Furthermore, it outlines a robust, field-proven synthetic protocol, including purification and characterization, tailored for researchers in drug discovery and chemical development. The document highlights the compound's utility as a scaffold, leveraging the reactivity of the 2-iodophenyl group for cross-coupling reactions and the tert-butyl ester as a stable, yet readily cleavable, protecting group for the carboxylic acid functionality.
Molecular Overview
Tert-butyl 2-[(2-iodophenyl)amino]acetate is a bifunctional molecule featuring a secondary aromatic amine and a tert-butyl protected carboxylic acid. This structure makes it an ideal building block for creating complex molecular architectures.
Chemical Structure
The molecule consists of a 2-iodoaniline core N-alkylated with a tert-butyl acetate moiety. The tert-butyl group provides steric hindrance, enhancing the stability of the ester, while the iodine atom on the phenyl ring offers a reactive site for various transition-metal-catalyzed cross-coupling reactions.
Caption: Chemical structure of Tert-butyl 2-[(2-iodophenyl)amino]acetate.
Physicochemical Properties
A summary of the key computed and identifying properties of the molecule is provided below.
| Property | Value | Source |
| IUPAC Name | tert-butyl 2-[(2-iodophenyl)amino]acetate | - |
| Molecular Formula | C₁₂H₁₆INO₂ | - |
| Molecular Weight | 333.17 g/mol | [1] |
| Monoisotopic Mass | 333.02258 Da | [2] |
| Appearance | Expected to be a solid or high-boiling liquid | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | - |
Spectroscopic Characterization
Definitive structural confirmation relies on a combination of spectroscopic methods. The following sections describe the expected spectral features for Tert-butyl 2-[(2-iodophenyl)amino]acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be highly characteristic.
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A sharp singlet integrating to 9 protons for the magnetically equivalent methyl groups of the tert-butyl ester will appear in the upfield region, typically around δ 1.4-1.5 ppm .
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The methylene protons (-CH₂-) adjacent to the nitrogen and carbonyl groups will likely appear as a singlet (or a doublet if coupled to the N-H proton) around δ 3.8-4.2 ppm .
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The N-H proton will present as a broad singlet, with its chemical shift being concentration and solvent dependent, typically in the δ 4.5-5.5 ppm range.
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The four aromatic protons on the iodophenyl ring will exhibit a complex multiplet pattern in the downfield region (δ 6.5-7.8 ppm ) due to their distinct electronic environments and spin-spin coupling.
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¹³C NMR: The carbon spectrum will complement the proton data.
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The quaternary carbon of the tert-butyl group is expected around δ 80-82 ppm , with the methyl carbons appearing around δ 28 ppm .
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The methylene carbon (-CH₂-) should resonate around δ 45-50 ppm .
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The ester carbonyl carbon will be significantly downfield, typically around δ 168-172 ppm .
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The six aromatic carbons will appear in the δ 90-150 ppm range, with the carbon bearing the iodine atom (C-I) being the most upfield of the substituted carbons (around 90-95 ppm).
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Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
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Molecular Ion (M⁺): The primary ion observed under soft ionization techniques (e.g., ESI) would be the protonated molecule [M+H]⁺ at m/z 334.0304.
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Key Fragmentation: A characteristic and often prominent fragment in the mass spectrum corresponds to the loss of the tert-butyl group ([M-57]⁺) or isobutylene, resulting in an ion at m/z 278. This fragmentation pathway is a hallmark of tert-butyl esters.
Synthesis and Reactivity
While numerous strategies exist for the synthesis of N-aryl glycine esters, a direct and reliable approach is the N-alkylation of 2-iodoaniline.[3][4] An alternative, the Buchwald-Hartwig amination, provides another powerful method for forming the C-N bond by coupling an aryl halide with an amino acid ester.[5][6]
Proposed Synthetic Protocol: N-Alkylation
This protocol describes a robust method for the synthesis of the title compound via direct alkylation of commercially available 2-iodoaniline.
Causality: The choice of a weak inorganic base like potassium carbonate is critical. It is sufficient to deprotonate the aniline, facilitating its nucleophilic attack on the alkyl halide, but is not strong enough to hydrolyze the tert-butyl ester, thus preserving the protecting group. Acetonitrile is selected as the solvent due to its polar aprotic nature, which effectively dissolves the reactants and promotes the Sₙ2 reaction.
Experimental Protocol:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-iodoaniline (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetonitrile (approx. 0.2 M).
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Reagent Addition: Add tert-butyl bromoacetate (1.2 eq) dropwise to the stirred suspension at room temperature.[7]
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Reaction: Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the 2-iodoaniline is complete (typically 12-24 hours).
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Work-up:
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Cool the reaction mixture to room temperature.
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Filter the solid K₂CO₃ and salts, washing the filter cake with ethyl acetate.
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Combine the filtrates and concentrate under reduced pressure. .
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Purification:
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Dissolve the crude residue in a minimal amount of dichloromethane (DCM).
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Purify the product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc) as the eluent.
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Combine the product-containing fractions (identified by TLC) and evaporate the solvent to yield the pure product.
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Validation: Confirm the identity and purity of the isolated product using NMR and HRMS as detailed in Section 2.
Synthetic and Analytical Workflow
The overall process from synthesis to characterization is a self-validating system, ensuring the final product meets the required specifications for subsequent research applications.
Sources
- 1. What are the molecular weights of the following pharmaceuticals? - McMurry 8th Edition Ch 3 Problem 46c [pearson.com]
- 2. PubChemLite - C12H16INO2 - Explore [pubchemlite.lcsb.uni.lu]
- 3. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. name-reaction.com [name-reaction.com]
- 7. rsc.org [rsc.org]
